1-[(R)-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
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Overview
Description
1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is a synthetic organic compound that features a piperidine ring substituted with a benzyl-methyl-amino group and a chloro-ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzyl-Methyl-Amino Group: This step involves the alkylation of the piperidine ring with benzyl chloride and methylamine under basic conditions.
Attachment of the Chloro-Ethanone Moiety: The final step involves the reaction of the substituted piperidine with chloroacetyl chloride in the presence of a base such as triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the ketone group or other functional groups within the molecule.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids, aldehydes, and ketones.
Reduction: Products include alcohols and amines.
Scientific Research Applications
1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of piperidine derivatives with biological targets.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl-methyl-amino group can interact with active sites or binding pockets, while the chloro-ethanone moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- 1-[®-3-(Benzyl-amino)-piperidin-1-yl]-2-chloro-ethanone
- 1-[®-3-(Methyl-amino)-piperidin-1-yl]-2-chloro-ethanone
- 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-bromo-ethanone
Uniqueness: 1-[®-3-(Benzyl-methyl-amino)-piperidin-1-yl]-2-chloro-ethanone is unique due to the presence of both the benzyl-methyl-amino group and the chloro-ethanone moiety, which confer specific chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in synthesis and research.
Properties
IUPAC Name |
1-[(3R)-3-[benzyl(methyl)amino]piperidin-1-yl]-2-chloroethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-17(11-13-6-3-2-4-7-13)14-8-5-9-18(12-14)15(19)10-16/h2-4,6-7,14H,5,8-12H2,1H3/t14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTKLJPOJZXYHKM-CQSZACIVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2CCCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)[C@@H]2CCCN(C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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